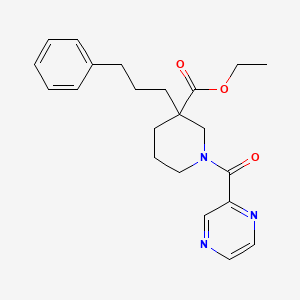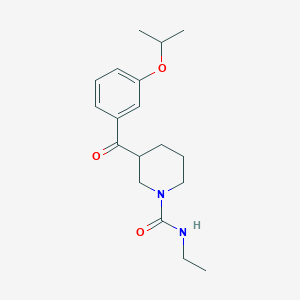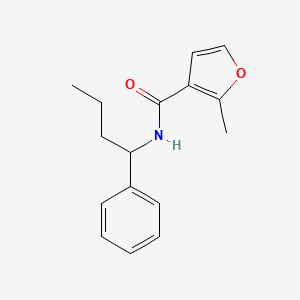
2-methyl-N-(1-phenylbutyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-phenylbutyl)-3-furamide, also known as MBF, is a synthetic compound that belongs to the family of furan-based compounds. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(1-phenylbutyl)-3-furamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation. Additionally, this compound has been found to reduce oxidative stress, which is a major contributor to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(1-phenylbutyl)-3-furamide for lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases and developing potential treatments. Additionally, this compound has been found to have minimal toxicity, making it a safe compound to use in experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(1-phenylbutyl)-3-furamide. One area of interest is its potential use as a treatment for mood disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and how it can be used to prevent neurodegeneration. Finally, there is potential for this compound to be used in combination with other compounds to enhance its effects and develop more effective treatments for neurological disorders.
Méthodes De Synthèse
2-methyl-N-(1-phenylbutyl)-3-furamide can be synthesized using a multi-step process that involves the reaction of furfurylamine with 1-phenylbutyl bromide in the presence of a base, followed by the addition of methyl iodide. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
2-methyl-N-(1-phenylbutyl)-3-furamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent the degeneration of neurons. Additionally, this compound has been found to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.
Propriétés
IUPAC Name |
2-methyl-N-(1-phenylbutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-7-15(13-8-5-4-6-9-13)17-16(18)14-10-11-19-12(14)2/h4-6,8-11,15H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYOCFYKLCGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6009318.png)
![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6009339.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6009342.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
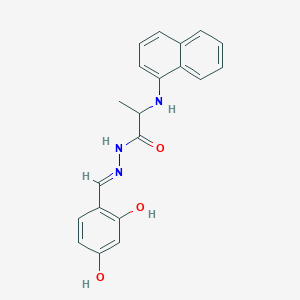
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6009383.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6009385.png)
![4-bromo-3-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B6009389.png)
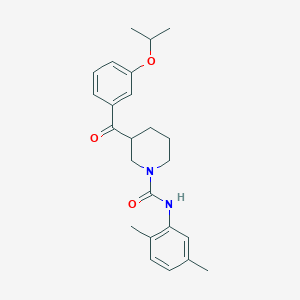
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)
